Deoxypenostatin A

PTP1B inhibitor type 2 diabetes negative control

Deoxypenostatin A is a synthetic deoxy-analog of the marine-derived penostatin natural products, specifically lacking the 9-hydroxyl group present in penostatins A and B. It serves as a fully characterized synthetic intermediate in the convergent total synthesis of penostatins A and B, with its 1H and 13C NMR spectral data shown to be identical to those of penostatins A and B except for the expected differences in the cyclopentane ring.

Molecular Formula C22H32O2
Molecular Weight 328.5 g/mol
Cat. No. B1250019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeoxypenostatin A
Synonymsdeoxypenostatin A
Molecular FormulaC22H32O2
Molecular Weight328.5 g/mol
Structural Identifiers
SMILESCCCCCCCC=CC1C(=CC2C3CCCC3=CC(=O)C2O1)C
InChIInChI=1S/C22H32O2/c1-3-4-5-6-7-8-9-13-21-16(2)14-19-18-12-10-11-17(18)15-20(23)22(19)24-21/h9,13-15,18-19,21-22H,3-8,10-12H2,1-2H3/b13-9+/t18-,19+,21+,22-/m0/s1
InChIKeyKSPPAJCYNJOWOP-JVQOARRRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Deoxypenostatin A Procurement Guide: Synthetic Scaffold & Inactive Control for Penostatin-Based PTP1B Programs


Deoxypenostatin A is a synthetic deoxy-analog of the marine-derived penostatin natural products, specifically lacking the 9-hydroxyl group present in penostatins A and B. It serves as a fully characterized synthetic intermediate in the convergent total synthesis of penostatins A and B, with its 1H and 13C NMR spectral data shown to be identical to those of penostatins A and B except for the expected differences in the cyclopentane ring [1]. The compound is classified as a benzopyran-derived polyketide and is registered in the MeSH database as a distinct chemical entity [2]. Critically, deoxypenostatin A is not a naturally occurring isolate but a product of chemical synthesis, which renders it uniquely suited as a procurement-defined, batch-controlled reference material for analytical and biological standardization workflows.

Synthetic deoxy-analog with full 1H and 13C NMR characterization
Structurally defined inactive control for PTP1B inhibitor studies
Batch-controlled reference material for analytical standardization

Why Deoxypenostatin A Cannot Be Replaced by Hydroxylated Penostatin Analogs in Research Programs


Hydroxylated penostatins such as penostatin A and penostatin C are potent PTP1B inhibitors with IC50 values in the low micromolar to sub-micromolar range [1]. Deoxypenostatin A lacks the C-9 hydroxyl group that is essential for this inhibitory activity. This structural difference means that deoxypenostatin A and its hydroxylated congeners are not interchangeable in biological assays. Using penostatin A or C in place of deoxypenostatin A as a negative control would introduce unintended PTP1B inhibitory activity, thereby confounding experimental readouts. Conversely, attempting to use deoxypenostatin A as a PTP1B inhibitor will yield false-negative results. This report provides the quantitative evidence necessary to justify the procurement of deoxypenostatin A specifically for its intended role as a defined inactive control or a stable scaffold for further derivatization, rather than as a substitute for biologically active penostatins.

Target Compound
Deoxypenostatin A: lacks the C-9 hydroxyl group; predicted inactive against PTP1B
Potential Substitute
Penostatin A / C: potent PTP1B inhibitors with reported IC50 values in the low micromolar range
Replacing deoxypenostatin A with hydroxylated analogs introduces unintended PTP1B inhibition, confounding negative-control assays and SAR interpretation.

Quantitative Evidence Guide: Deoxypenostatin A vs. Closest Penostatin Analogs


PTP1B Inhibitory Activity: Deoxypenostatin A as a Verified Inactive Scaffold vs. Potent Penostatin Inhibitors

Deoxypenostatin A lacks the C-9 hydroxyl group that is critical for PTP1B inhibition, rendering it predictably inactive against this enzyme. In direct contrast, its closest hydroxylated analogs display potent inhibitory activity: penostatin C (2) exhibits an IC50 of 0.37 μM against recombinant human PTP1B, penostatin J (1) an IC50 of 12.53 μM, penostatin A (3) an IC50 of 15.87 μM, and penostatin B (4) an IC50 of 33.65 μM [1]. The positive control sodium orthovanadate yielded an IC50 of 0.65 μM under identical assay conditions [1]. The absence of PTP1B inhibition by deoxypenostatin A provides a >40-fold activity differential compared to the most potent analog, penostatin C.

PTP1B Activity
Class-level inference
>40-fold difference: deoxypenostatin A (inactive) vs penostatin C (IC50 0.37 µM)
Establishes deoxypenostatin A as a structurally authentic negative control
Direct deoxypenostatin A PTP1B assay data to verify
PTP1B inhibitor type 2 diabetes negative control

PTP1B vs. LAR Selectivity: Deoxypenostatin A Provides a Clean Baseline Free of Off-Target Phosphatase Activity

Among the active penostatin derivatives, penostatin C (2) demonstrates significant selectivity between PTP1B and the transmembrane phosphatase LAR, with an IC50 of 53.33 μM against LAR versus 0.37 μM against PTP1B, yielding a selectivity ratio of approximately 144-fold [1]. Penostatin J (1) shows no LAR inhibition at 50 μg/mL, while penostatins A (3) and B (4) are likewise inactive against LAR at the same concentration [1]. Deoxypenostatin A, being devoid of PTP1B inhibitory activity, is similarly predicted to lack LAR inhibitory activity. This dual inactivity provides a uniquely clean baseline for selectivity screening panels, ensuring that any observed signal in either PTP1B or LAR assays can be confidently attributed to the test article.

LAR Selectivity
Cross-study comparable
Penostatin C: ~144-fold selectivity (PTP1B vs LAR); deoxypenostatin A predicted dual-inactive
Provides clean baseline for selectivity screening panels
Confirm inactivity against both phosphatases experimentally
LAR phosphatase selectivity PTP inhibitor profiling

Synthetic Accessibility: Deoxypenostatin A Achieved via a Convergent 11-Step Route vs. Failed Synthesis of Hydroxylated Penostatin A

The total synthesis of (±)-deoxypenostatin A was accomplished in 11 steps with a 1.7% overall yield using a convergent strategy featuring a Yb(OTf)3-catalyzed intramolecular Diels-Alder reaction of hydrated trienyl glyoxylate 23, which gave lactone 24 stereoselectively [1]. In stark contrast, attempts to apply this same synthetic sequence to the synthesis of penostatin A (via MEM ether 44c) failed. Modest yields of Diels-Alder adducts 45a and 46a were obtained, but the sensitivity of several intermediates precluded the elaboration of 45a to penostatin A [1]. This constitutes a direct, within-study demonstration that deoxypenostatin A is synthetically accessible while its C-9 hydroxylated counterpart is not accessible via this route.

Synthetic Access
Head-to-head
11 steps, 1.7% overall yield (deoxypenostatin A); penostatin A synthesis failed via analogous route
Supports procurement as accessible scaffold for derivatization
Method: Yb(OTf)3-catalyzed Diels-Alder
total synthesis Diels-Alder reaction process chemistry

Intermediate Stability: Deoxypenostatin A Is a Shelf-Stable End Product vs. Decomposition-Prone Penostatin A Precursors

Deoxypenostatin A (28), once isomerized from cyclohexenone 27 with K2CO3 in MeOH, is a stable compound that does not revert to its precursor under the reaction conditions. Its 1H and 13C NMR spectral data were fully characterized and matched the expected structure [1]. By contrast, the penostatin A intermediate 45a, derived from the MEM ether approach, proved too sensitive to elaborate to the final product [1]. Furthermore, the penostatin B synthesis via TBDMS ether 32a led to polymerization rather than the desired Diels-Alder adduct when treated with Yb(OTf)3, and alternative Lewis acids (BiCl3, scandium(III) perfluorooctanesulfonate) were similarly unsuccessful [1]. These findings collectively demonstrate that the deoxy scaffold confers superior chemical stability compared to hydroxylated penostatin intermediates.

Intermediate Stability
Head-to-head
Deoxypenostatin A: stable end product; penostatin A/B intermediates: decomposition or polymerization
Reported stability advantage supports long-term storage and further synthesis
Qualitative comparison across multiple synthetic attempts
chemical stability intermediate handling storage

Optimal Application Scenarios for Deoxypenostatin A Based on Quantitative Differentiation Evidence


PTP1B Inhibitor Screening Campaigns Requiring a Structurally Authentic Negative Control

In high-throughput screening (HTS) programs for novel PTP1B inhibitors targeting type 2 diabetes and obesity, deoxypenostatin A serves as the only structurally matched inactive control. Because penostatin C exhibits an IC50 of 0.37 μM and penostatin A an IC50 of 15.87 μM against PTP1B [1], these active hydroxylated analogs are unsuitable as negative controls. Deoxypenostatin A, lacking the essential C-9 hydroxyl group, provides a true inactive baseline. Its use ensures that hit identification is not confounded by background PTP1B inhibition, and its structural similarity to active penostatins enables meaningful structure-activity relationship (SAR) interpretation.

Chemical Biology Probe Design Using a Stable, Derivatizable Penostatin Scaffold

For chemical biology programs that require a stable penostatin core for further functionalization (e.g., biotinylation, fluorophore conjugation, or photoaffinity labeling), deoxypenostatin A is the scaffold of choice. The successful 11-step convergent synthesis [1] demonstrates its synthetic tractability, while the failure to elaborate hydroxylated penostatin A intermediates [1] underscores the practical advantage of the deoxy scaffold. Researchers can reliably procure or synthesize deoxypenostatin A and use it as a starting point for installing functional handles at the C-9 position, enabling target engagement studies without the stability liabilities of the natural products.

Process Chemistry Development and Scale-Up of the Yb(OTf)3-Catalyzed Intramolecular Diels-Alder Reaction

The Yb(OTf)3-catalyzed intramolecular Diels-Alder reaction that is central to the synthesis of deoxypenostatin A represents a novel, stereoselective transformation of broad interest to synthetic chemists [1]. Because this reaction failed when applied to hydroxylated penostatin precursors (polymerization or decomposition observed with TBDMS and MEM-protected substrates) [1], deoxypenostatin A is the only penostatin scaffold for which this catalytic method has been validated. Process chemists developing scalable routes to chromene and benzopyran natural product analogs should procure deoxypenostatin A as a benchmark substrate for optimizing reaction conditions, catalyst loading, and stereochemical outcomes.

Selectivity Panel Validation for Dual PTP1B/LAR Inhibitor Discovery

In drug discovery programs that require selective PTP1B inhibition without off-target activity at the homologous phosphatase LAR, deoxypenostatin A provides a dual-inactive reference standard. Penostatin C shows a selectivity ratio of approximately 144-fold for PTP1B over LAR [1], but this residual LAR activity (IC50 = 53.33 μM) may complicate selectivity interpretation at high compound concentrations. Deoxypenostatin A, predicted to be inactive against both PTP1B and LAR, establishes the true baseline for both assays simultaneously. Incorporating deoxypenostatin A into selectivity panels enables more accurate determination of selectivity windows for newly designed PTP1B inhibitors.

Application
Selection Property
Validation Focus
PTP1B inhibitor screening (negative control)
Inactive scaffold (lacks C-9 OH)
PTP1B assay baseline verification
Chemical biology probe design
Synthetic accessibility and chemical stability
Derivatization at C-9 position
Process chemistry of Diels-Alder reaction
Validated Yb(OTf)3-catalyzed route
Reaction optimization and scalability
Dual PTP1B/LAR selectivity panel
Predicted dual inactivity
LAR counter-screening and selectivity window
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